molecular formula C15H13F2NO B5865210 N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5865210
M. Wt: 261.27 g/mol
InChI Key: ZYHBUSSIRKFJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide, also known as DFP-10825, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been found to exhibit interesting pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has been shown to enhance GABAergic neurotransmission and reduce glutamatergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has also been found to exhibit low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other fields of medicine, such as cancer and neurodegenerative diseases. Furthermore, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in humans, which may provide valuable insights into its potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of medicine.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Studies have also investigated its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHBUSSIRKFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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